molecular formula C11H17NO B1197604 Tecomine CAS No. 6878-83-7

Tecomine

Cat. No.: B1197604
CAS No.: 6878-83-7
M. Wt: 179.26 g/mol
InChI Key: QGCAKXUASFKRJA-NRPADANISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tecomine is a member of piperidines.

Properties

CAS No.

6878-83-7

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(4R,7S,7aS)-2,4,7-trimethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[c]pyridin-6-one

InChI

InChI=1S/C11H17NO/c1-7-5-12(3)6-10-8(2)11(13)4-9(7)10/h4,7-8,10H,5-6H2,1-3H3/t7-,8-,10-/m0/s1

InChI Key

QGCAKXUASFKRJA-NRPADANISA-N

SMILES

CC1CN(CC2C1=CC(=O)C2C)C

Isomeric SMILES

C[C@H]1CN(C[C@@H]2C1=CC(=O)[C@H]2C)C

Canonical SMILES

CC1CN(CC2C1=CC(=O)C2C)C

Synonyms

tecomine
tecomine citrate, (4alpha,7beta,7abeta)-(-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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